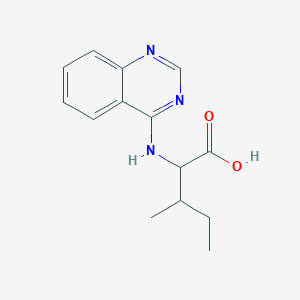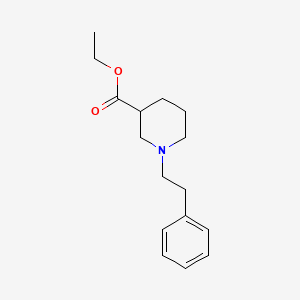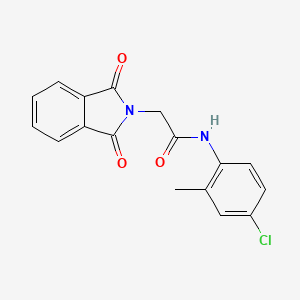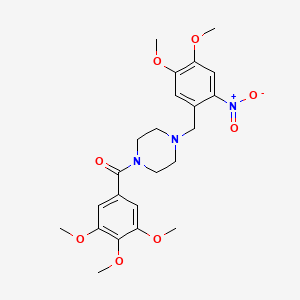![molecular formula C16H13ClN2O8S B4987473 dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate CAS No. 149142-23-4](/img/structure/B4987473.png)
dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate
Descripción general
Descripción
Dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate, also known as DANI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. DANI is a sulfonamide derivative of isophthalic acid that exhibits unique properties, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate is not fully understood. However, it is believed to act as a reversible inhibitor of the target enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to the inhibition of the physiological processes they regulate.
Biochemical and Physiological Effects:
dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate has been shown to exhibit several biochemical and physiological effects. It has been found to reduce intraocular pressure in glaucoma models, which is a promising result for the treatment of this disease. dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate is its ease of synthesis and purification, making it readily available for laboratory experiments. However, one of the limitations of dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate is its low solubility in aqueous solutions, which may affect its bioavailability and limit its potential applications.
Direcciones Futuras
There are several future directions for the research on dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate. One potential direction is the development of dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate-based drugs for the treatment of Alzheimer's disease and glaucoma. Another direction is the investigation of dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate's potential as an anticancer agent, which may lead to the development of novel cancer therapies. Furthermore, the exploration of dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate's unique properties may open up new avenues in material science, such as the development of new sensors and catalysts.
Conclusion:
In conclusion, dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate is a promising chemical compound that exhibits unique properties and potential applications in various fields, including medicinal chemistry and material science. Its potent inhibitory activity against several enzymes, including carbonic anhydrase and acetylcholinesterase, makes it a promising candidate for further research. The future directions for the research on dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate are vast, and its potential applications are exciting.
Métodos De Síntesis
The synthesis of dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate involves the reaction of 5-aminoisophthalic acid with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine, followed by the addition of dimethyl sulfate. The resulting compound is then purified using column chromatography to obtain pure dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate.
Aplicaciones Científicas De Investigación
Dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play crucial roles in various physiological processes and are implicated in several diseases, including Alzheimer's disease, glaucoma, and cancer.
Propiedades
IUPAC Name |
dimethyl 5-[(4-chloro-3-nitrophenyl)sulfamoyl]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O8S/c1-26-15(20)9-5-10(16(21)27-2)7-12(6-9)28(24,25)18-11-3-4-13(17)14(8-11)19(22)23/h3-8,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIXJMRZLDLHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133124 | |
| Record name | 1,3-Dimethyl 5-[[(4-chloro-3-nitrophenyl)amino]sulfonyl]-1,3-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl 5-[[(4-chloro-3-nitrophenyl)amino]sulfonyl]-1,3-benzenedicarboxylate | |
CAS RN |
149142-23-4 | |
| Record name | 1,3-Dimethyl 5-[[(4-chloro-3-nitrophenyl)amino]sulfonyl]-1,3-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149142-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl 5-[[(4-chloro-3-nitrophenyl)amino]sulfonyl]-1,3-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-1-yl)-4-methoxybenzamide](/img/structure/B4987413.png)
![5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4987420.png)
![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)

![3-{[(2-thienylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4987479.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4987495.png)
